molecular formula C7H14ClNO2 B2725886 (+/-)-3-Aminohept-6-enoic acid hydrochloride CAS No. 1335042-07-3

(+/-)-3-Aminohept-6-enoic acid hydrochloride

Cat. No.: B2725886
CAS No.: 1335042-07-3
M. Wt: 179.64
InChI Key: FWWHTWAMRCJGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-3-Aminohept-6-enoic acid hydrochloride is an organic compound that features both an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-3-Aminohept-6-enoic acid hydrochloride typically involves the reaction of hept-6-enoic acid with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-3-Aminohept-6-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(+/-)-3-Aminohept-6-enoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the study of amino acid metabolism and enzyme activity.

    Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-3-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hept-6-enoic acid: Similar in structure but lacks the amino group.

    3-Aminopentanoic acid: Similar in structure but has a shorter carbon chain.

    6-Aminohexanoic acid: Similar in structure but lacks the double bond.

Uniqueness

(+/-)-3-Aminohept-6-enoic acid hydrochloride is unique due to the presence of both an amino group and a double bond in its structure

Biological Activity

(+/-)-3-Aminohept-6-enoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by the presence of an amino group and a double bond, which contribute to its reactivity and biological interactions.

The structural formula of this compound can be represented as follows:

C7H13ClN2O2\text{C}_7\text{H}_{13}\text{ClN}_2\text{O}_2

This compound features:

  • An amino group (-NH2)
  • A double bond between the 6th and 7th carbon atoms
  • A hydrochloride salt form for enhanced solubility

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways. Its structure allows it to act as a substrate or inhibitor, influencing enzyme kinetics.
  • Receptor Binding : The compound can bind to certain receptors, modulating biological responses such as signal transduction and cellular communication.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Neuroprotective Effects : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems may contribute to its protective effects on neuronal cells.
  • Metabolic Regulation : As a part of metabolic pathways, (+/-)-3-aminohept-6-enoic acid may influence energy metabolism and amino acid biosynthesis, suggesting potential applications in metabolic disorders.

Research Findings and Case Studies

A review of the literature reveals several significant findings related to the biological activity of this compound:

StudyFindings
Engelhardt et al. (2022)Investigated the synthesis and biological evaluation of amino acid derivatives, highlighting the role of (+/-)-3-aminohept-6-enoic acid in modulating enzyme activity related to metabolic pathways .
PMC4957663 (2016)Explored the effects of structural modifications on amino acids for brain imaging applications, noting that similar compounds might enhance tumor uptake due to their interaction with transport systems .
WO2020185541A2 (2020)Discussed the modulation of complement activity by related compounds, indicating potential therapeutic implications for inflammatory diseases .

Properties

IUPAC Name

3-aminohept-6-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWHTWAMRCJGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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